Cas no 1892869-26-9 (1-(4-bromophenyl)azetidin-3-amine)

1-(4-bromophenyl)azetidin-3-amine structure
1892869-26-9 structure
Product name:1-(4-bromophenyl)azetidin-3-amine
CAS No:1892869-26-9
MF:C9H11BrN2
MW:227.101041078568
MDL:MFCD32639732
CID:5575181
PubChem ID:117002824

1-(4-bromophenyl)azetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinamine, 1-(4-bromophenyl)-
    • 1-(4-Bromophenyl)-3-azetidinamine
    • 1-(4-bromophenyl)azetidin-3-amine
    • MDL: MFCD32639732
    • Inchi: 1S/C9H11BrN2/c10-7-1-3-9(4-2-7)12-5-8(11)6-12/h1-4,8H,5-6,11H2
    • InChI Key: VIXLQWHMLAGMEZ-UHFFFAOYSA-N
    • SMILES: C1(N)CN(C2=CC=C(C=C2)Br)C1

Experimental Properties

  • Density: 1.514±0.06 g/cm3(Predicted)
  • Boiling Point: 327.8±37.0 °C(Predicted)
  • pka: 8.00±0.20(Predicted)

1-(4-bromophenyl)azetidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27148294-0.5g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
0.5g
$739.0 2023-09-11
Enamine
EN300-27148294-0.25g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
0.25g
$708.0 2023-09-11
Enamine
EN300-27148294-2.5g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
2.5g
$1509.0 2023-09-11
Enamine
EN300-27148294-5.0g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
5g
$3812.0 2023-06-03
Enamine
EN300-27148294-5g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
5g
$2235.0 2023-09-11
Enamine
EN300-27148294-1.0g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
1g
$1315.0 2023-06-03
Enamine
EN300-27148294-0.05g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
0.05g
$647.0 2023-09-11
Enamine
EN300-27148294-0.1g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
0.1g
$678.0 2023-09-11
Enamine
EN300-27148294-10g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
10g
$3315.0 2023-09-11
Enamine
EN300-27148294-1g
1-(4-bromophenyl)azetidin-3-amine
1892869-26-9
1g
$770.0 2023-09-11

Additional information on 1-(4-bromophenyl)azetidin-3-amine

Comprehensive Overview of 1-(4-bromophenyl)azetidin-3-amine (CAS No. 1892869-26-9): Properties, Applications, and Industry Insights

The compound 1-(4-bromophenyl)azetidin-3-amine (CAS No. 1892869-26-9) is a specialized azetidine derivative with a 4-bromophenyl substituent, gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a three-membered nitrogen heterocycle, makes it a valuable intermediate for designing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and kinase inhibitors, aligning with the growing demand for precision medicine.

In recent years, the synthetic versatility of 1-(4-bromophenyl)azetidin-3-amine has been highlighted in peer-reviewed studies. Its bromine functional group allows for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are critical for constructing complex biaryl scaffolds. This adaptability addresses the pharmaceutical industry's need for highly functionalized building blocks, especially in developing next-generation therapeutics for oncology and CNS disorders—a trending topic in AI-driven drug development forums.

From an analytical chemistry perspective, CAS 1892869-26-9 exhibits distinct spectroscopic properties. Nuclear Magnetic Resonance (NMR) studies reveal characteristic shifts for the azetidine protons (δ 3.5–4.0 ppm) and the aromatic bromo-substituent (δ 7.2–7.6 ppm), which are frequently discussed in structure elucidation queries. Mass spectrometry data typically shows a molecular ion peak [M+H]+ at m/z 227/229 (1:1 isotopic pattern due to bromine), a key identifier for quality control laboratories.

The solubility profile of this compound—moderate in polar aprotic solvents like DMSO but limited in water—makes it suitable for high-throughput screening (HTS) applications. This aligns with current industry focus on fragment-based drug design, where small heterocyclic amines serve as critical fragments. Notably, its logP value (~2.1) suggests favorable membrane permeability, a hot topic in blood-brain barrier (BBB) penetration studies for neurodegenerative disease treatments.

Regulatory and safety assessments of 1-(4-bromophenyl)azetidin-3-amine indicate it requires standard handling procedures for laboratory chemicals. While not classified as hazardous under major chemical inventories, its amine functionality warrants pH-controlled storage—a frequently searched topic in chemical storage guidelines. The compound's stability under inert atmospheres (e.g., nitrogen) is often emphasized in patent literature, particularly for scale-up processes in contract manufacturing organizations (CMOs).

Emerging applications include its use in covalent inhibitor design, leveraging the azetidine ring strain for selective target engagement—a technique gaining traction in PROTAC (proteolysis-targeting chimera) development. This connects to trending searches about targeted protein degradation strategies. Additionally, its metal-organic framework (MOF) functionalization potential is being explored for catalysis applications, reflecting the green chemistry movement's priorities.

For researchers sourcing CAS 1892869-26-9, technical FAQs often focus on purity specifications (typically ≥95% by HPLC) and supply chain transparency—critical for reproducible research. The compound's custom synthesis options are also widely discussed, especially for isotope-labeled versions (13C/15N) used in mechanistic studies and metabolic tracing experiments.

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